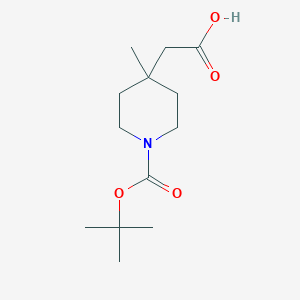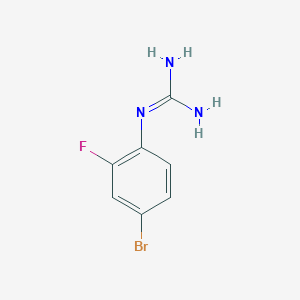
1-(4-Bromo-2-fluorophenyl)guanidine
Übersicht
Beschreibung
“1-(4-Bromo-2-fluorophenyl)guanidine” is a chemical compound with the molecular formula C7H7BrFN3 and a molecular weight of 232.06 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-fluorophenyl)guanidine” consists of a guanidine group attached to a phenyl ring, which is further substituted with bromine and fluorine atoms .Wissenschaftliche Forschungsanwendungen
Building Blocks for Pharmaceutical Compounds
1-(4-Bromo-2-fluorophenyl)guanidine: serves as a building block in pharmaceutical research, particularly in the synthesis of various diazine compounds . These diazines are crucial for creating a wide range of pharmacologically active substances, including those with antitumor, antimicrobial, and cardiovascular properties.
Anticancer Research
The compound’s structure allows for the development of new anticancer agents. Its incorporation into pyrimidine derivatives can lead to the synthesis of drugs targeting specific cancers, leveraging the compound’s potential to act as a DNA topoisomerase II inhibitor .
Antimicrobial and Antifungal Applications
Researchers utilize 1-(4-Bromo-2-fluorophenyl)guanidine in the design of antimicrobial and antifungal agents. Its structural framework is conducive to creating compounds that can combat a variety of microbial and fungal pathogens .
Cardiovascular Therapeutics
The compound’s versatility extends to cardiovascular research, where it’s used to develop new treatments for hypertension and other heart-related conditions. It can be a precursor to vasodilators or agents that modulate blood pressure .
Neuroprotective Agents
In neuroscience, 1-(4-Bromo-2-fluorophenyl)guanidine is explored for its potential to protect nerve cells from damage. It could lead to treatments for diseases like glaucoma or neurodegenerative disorders by promoting the survival of retinal ganglion cells .
Anti-inflammatory and Analgesic Research
The compound is also significant in the development of anti-inflammatory and analgesic medications. Its modification can result in drugs that alleviate pain and reduce inflammation, improving patient comfort and recovery .
Antidiabetic Drug Development
1-(4-Bromo-2-fluorophenyl)guanidine: may contribute to the creation of antidiabetic drugs. By acting on specific biological targets, such as DPP-IV inhibitors , it can help regulate blood sugar levels and provide better management of diabetes .
Material Science Applications
Outside of direct pharmaceutical applications, this compound is also valuable in material science. It can be used to create novel materials with specific electronic or optical properties, potentially leading to advancements in electronics and photonics .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLFVHORWEGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



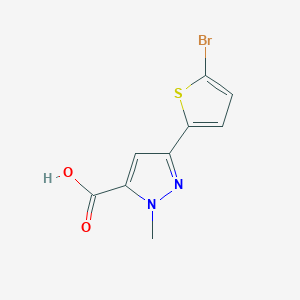
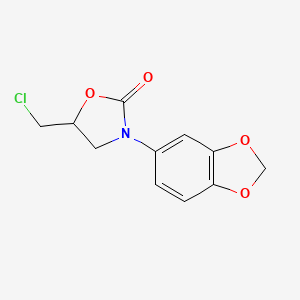
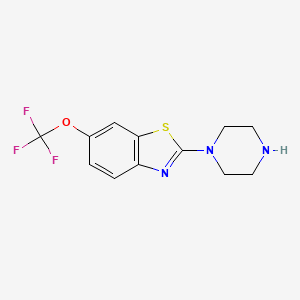
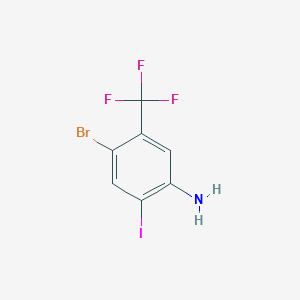
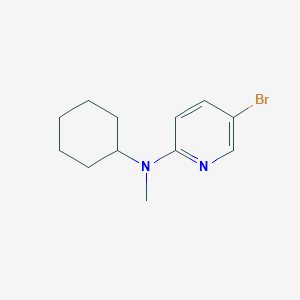

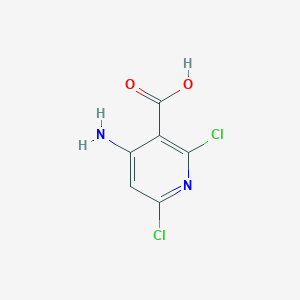
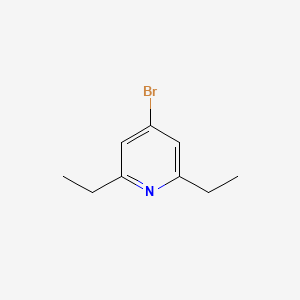
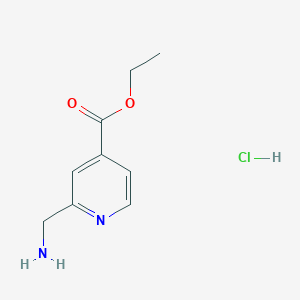
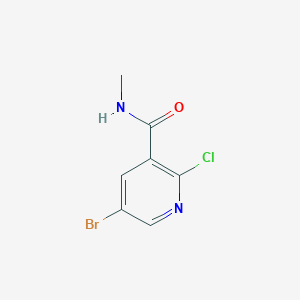
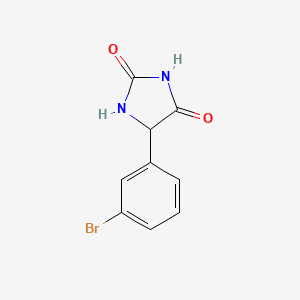
![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)

